Cas no 14190-59-1 (1,3-thiazole-2-carboxylic acid)

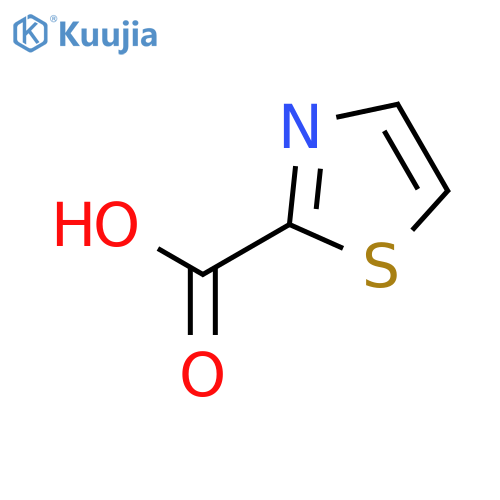

14190-59-1 structure

商品名:1,3-thiazole-2-carboxylic acid

1,3-thiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Thiazole-2-carboxylic acid

- 1,3-Thiazole-2-carboxylic acid

- RARECHEM AL BE 0750

- 2-THIAZOLECARBOXYLIC

- 2-Carboxy-1,3-thiazole

- Thiazole-2- forMic acid

- thiazol-2-carboxylic acid

- 2-THIAZOLECARBOXYLIC ACID,THIAZOLE-2-CARBOXYLIC ACID

- Thiazole-2-carboxylic acid ,98%

- FT-0602281

- DTXSID30376402

- 2-THIAZOLECARBOXYLIC ACID

- BCP23473

- AKOS005169248

- W-201224

- MFCD02094169

- AC-22744

- thiazole carboxylic acid

- EN300-91129

- BB 0259709

- A19599

- AM20080317

- SY013089

- 14190-59-1

- IJVLVRYLIMQVDD-UHFFFAOYSA-N

- PS-3881

- CS-W019827

- STR04307

- thiazole-2-carboxylicacid

- thiazolecarboxylic acid

- AB10888

- SCHEMBL121301

- DB-010836

- STL558252

- BBL104235

- 1,3-thiazole-2-carboxylic acid

-

- MDL: MFCD02094169

- インチ: InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)

- InChIKey: IJVLVRYLIMQVDD-UHFFFAOYSA-N

- ほほえんだ: S1C=CN=C1C(=O)O

計算された属性

- せいみつぶんしりょう: 128.98800

- どういたいしつりょう: 128.988

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.525

- ゆうかいてん: 95-118 °C

- ふってん: 310.6°C at 760 mmHg

- フラッシュポイント: 141.6℃

- 屈折率: 1.617

- すいようせい: Slightly soluble in water.

- PSA: 78.43000

- LogP: 0.84130

1,3-thiazole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26

- リスク用語:R36/37/38

- セキュリティ用語:S26-36/37/39

- ちょぞうじょうけん:−20°C

1,3-thiazole-2-carboxylic acid 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

1,3-thiazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01531-25g |

1,3-thiazole-2-carboxylic acid |

14190-59-1 | 97% | 25g |

¥1070 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123722-100G |

1,3-thiazole-2-carboxylic acid |

14190-59-1 | 97% | 100g |

¥ 3,352.00 | 2023-04-03 | |

| Key Organics Ltd | PS-3881-10MG |

1,3-Thiazole-2-carboxylic acid |

14190-59-1 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | PS-3881-10G |

1,3-Thiazole-2-carboxylic acid |

14190-59-1 | >95% | 10g |

£440.00 | 2025-02-09 | |

| eNovation Chemicals LLC | Y1103314-5g |

thiazole-2-carboxylic acid |

14190-59-1 | 95% | 5g |

$160 | 2024-07-28 | |

| eNovation Chemicals LLC | D210281-5g |

THIAZOLE-2-CARBOXYLIC ACID |

14190-59-1 | 95% | 5g |

$263 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021199-10g |

Thiazole-2-carboxylic acid |

14190-59-1 | 98% | 10g |

¥403.00 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-100g |

Thiazole-2-carboxylic acid |

14190-59-1 | 100g |

¥4726.0 | 2021-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T131973-100g |

1,3-thiazole-2-carboxylic acid |

14190-59-1 | 95% | 100g |

¥3180.90 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76850-25g |

Thiazole-2-carboxylic acid |

14190-59-1 | 25g |

¥1036.0 | 2021-09-07 |

1,3-thiazole-2-carboxylic acid 関連文献

-

A. Rossin,G. Giambastiani CrystEngComm 2015 17 218

-

2. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acidW. R. Boon J. Chem. Soc. 1945 601

-

3. 130. o-Mercapto-azo-compounds. Part X. Reactions of azobenzene-2-sulphenyl bromide and its derivatives with malonic acid, acetone, and acetophenoneA. Burawoy,A. Chaudhuri J. Chem. Soc. 1956 648

-

4. 194. Chemistry of micrococcin P. Part IIIP. Brookes,R. J. Clark,A. T. Fuller,M. P. V. Mijovi?,James Walker J. Chem. Soc. 1960 916

-

Rakhi Yadav,Dilkhush Meena,Kavita Singh,Rajdeep Tyagi,Yogesh Yadav,Ram Sagar RSC Adv. 2023 13 21890

14190-59-1 (1,3-thiazole-2-carboxylic acid) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14190-59-1)1,3-thiazole-2-carboxylic acid

清らかである:99%

はかる:100g

価格 ($):457.0